

An In-depth Technical Guide to 1,1-Dimethoxycyclopentane

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Compound of Interest

Compound Name: 1,1-Dimethoxycyclopentane

Cat. No.: B1348547

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CAS Number: 931-94-2 Synonyms: Cyclopentanone Dimethyl Ketal, Cyclopentanone Dimethyl Acetal

This technical guide provides a comprehensive overview of **1,1-dimethoxycyclopentane**, a versatile acetal widely employed in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the compound's physicochemical properties, safety information, spectroscopic data, and its application as a protecting group, complete with experimental protocols and mechanistic diagrams.

Chemical and Physical Properties

1,1-Dimethoxycyclopentane is a colorless to nearly colorless liquid.[1] It is a stable and effective protecting group for the ketone functionality of cyclopentanone, offering compatibility with a range of reaction conditions where the free ketone would be reactive.[2][3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **1,1-Dimethoxycyclopentane**



Property	Value	Reference(s)
Molecular Formula	C7H14O2	[4][5]
Molecular Weight	130.19 g/mol	[5]
Boiling Point	140 °C	[5][6]
Density	0.95 g/cm³ (at 20°C)	[5][6]
Refractive Index (n ²⁰ /D)	1.42	[5][6]
Flash Point	27.1 °C	[7]
Purity	>96.0% (GC)	[1][5]

Safety and Handling

1,1-Dimethoxycyclopentane is a highly flammable liquid and vapor and should be handled with appropriate safety precautions in a well-ventilated area, away from heat, sparks, and open flames.[4][5] It is also reported to cause serious eye damage and may be harmful if swallowed. [4] Personal protective equipment, including safety goggles and gloves, should be worn when handling this compound.

Table 2: GHS Hazard Information for **1,1-Dimethoxycyclopentane**

Hazard Class	Pictogram	Signal Word	Hazard Statement
Flammable Liquids	☑alt text	Danger	H225: Highly flammable liquid and vapor
Acute Toxicity, Oral	☑alt text	Warning	H302: Harmful if swallowed
Serious Eye Damage	☑alt text	Danger	H318: Causes serious eye damage

Data sourced from PubChem.[4]



Spectroscopic Data

The structural identity and purity of **1,1-dimethoxycyclopentane** are typically confirmed by spectroscopic methods. Key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are summarized below.

Table 3: Spectroscopic Data for 1,1-Dimethoxycyclopentane

Spectroscopy Type	Data	Reference(s)
¹ H NMR	Predicted (D ₂ O): δ 1.86 (m, 4H), 3.35 (s, 6H)	[8]
¹³ C NMR	Predicted: δ 23.5 (CH ₂), 37.5 (CH ₂), 49.5 (OCH ₃), 109.0 (C(OR) ₂)	[1][9]
IR Spectroscopy	Characteristic C-O stretching vibrations expected in the 1050-1250 cm ⁻¹ region.	[10][11]
Mass Spectrometry (EI)	Molecular Ion [M]+: m/z 130. Top Peak: m/z 101. Second Highest: m/z 99. Third Highest: m/z 67.	[4]

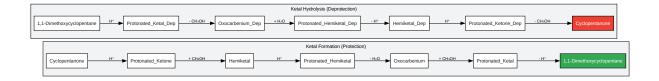
Role in Organic Synthesis: A Protecting Group Strategy

The primary application of **1,1-dimethoxycyclopentane** in drug development and complex molecule synthesis is as a protecting group for the cyclopentanone carbonyl functional group. [2][3] Carbonyls are susceptible to attack by nucleophiles, such as Grignard reagents and hydrides.[2] By converting the ketone to a dimethyl ketal, its reactivity is masked, allowing for chemical transformations to be carried out on other parts of the molecule.[3] The ketal is stable under basic and nucleophilic conditions and can be readily removed (deprotected) by treatment with aqueous acid to regenerate the ketone.[2][12]



Mechanism of Ketal Formation and Deprotection

The formation of **1,1-dimethoxycyclopentane** from cyclopentanone is an acid-catalyzed process. The acid protonates the carbonyl oxygen, activating the carbonyl carbon towards nucleophilic attack by methanol. This is followed by a second methanol addition and elimination of water to form the stable ketal.[12][13] The deprotection is the reverse of this process, initiated by protonation of a methoxy group, leading to the elimination of methanol and subsequent attack by water.[12]



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Caption: Acid-catalyzed mechanism for ketal formation and hydrolysis.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis and deprotection of **1,1-dimethoxycyclopentane**. These protocols are based on established methodologies in organic synthesis.

Synthesis of 1,1-Dimethoxycyclopentane

This procedure describes the formation of the dimethyl ketal from cyclopentanone using trimethyl orthoformate as both a reagent and a water scavenger.[12][13]

Materials:

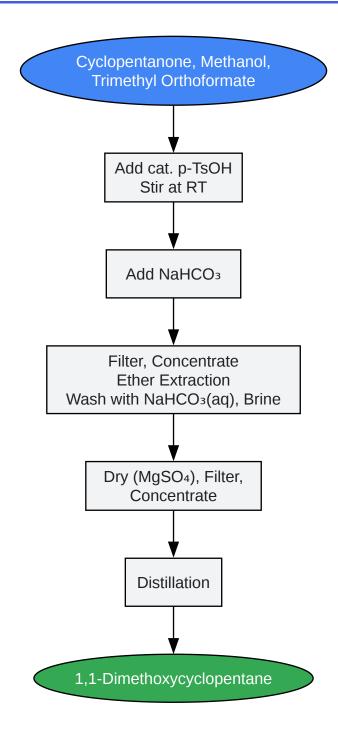


- Cyclopentanone
- Trimethyl orthoformate
- Methanol (anhydrous)
- p-Toluenesulfonic acid (p-TsOH) or other acid catalyst
- · Anhydrous sodium bicarbonate
- Anhydrous magnesium sulfate
- · Diethyl ether

Procedure:

- To a stirred solution of cyclopentanone (1.0 eq) in anhydrous methanol, add trimethyl orthoformate (1.2 eq).
- Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.01 eq).
- Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, quench the reaction by adding anhydrous sodium bicarbonate and stir for 15 minutes.
- Filter the mixture and concentrate the filtrate under reduced pressure.
- Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by distillation to yield pure **1,1-dimethoxycyclopentane**.





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Caption: Experimental workflow for the synthesis of **1,1-dimethoxycyclopentane**.

Deprotection of 1,1-Dimethoxycyclopentane

This protocol describes the hydrolysis of the ketal to regenerate the ketone using aqueous acid. The example is adapted from the total synthesis of (+)-coronafacic acid.[14]



Materials:

- **1,1-Dimethoxycyclopentane** derivative (substrate)
- Aqueous hydrochloric acid (e.g., 20%)
- Ethyl acetate
- · Magnesium sulfate
- Water

Procedure:

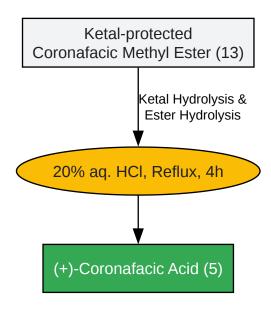
- Dissolve the **1,1-dimethoxycyclopentane**-containing substrate in a suitable solvent.
- Add aqueous hydrochloric acid (20%).
- Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 4 hours).[14]
- Cool the solution to room temperature and partition between water and ethyl acetate.[14]
- Separate the layers and extract the aqueous layer with ethyl acetate.
- Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[14]
- The crude product can be purified by column chromatography to yield the deprotected cyclopentanone derivative.[14]

Application in Drug Development: Total Synthesis of (+)-Coronafacic Acid

A practical application of a cyclopentanone ketal protecting group is demonstrated in the enantioselective total synthesis of (+)-coronafacic acid, a phytotoxin component.[4][14] In this synthesis, a bicyclic ketone intermediate is protected as a ketal to allow for subsequent chemical transformations on other parts of the molecule.[14]



In the synthesis by Jung and co-workers, the ketal-protected coronafacic methyl ester (compound 13 in their scheme) is synthesized.[14] The final step of the synthesis involves the simultaneous deprotection of the ketal and hydrolysis of the methyl ester.[14] This is achieved by refluxing the protected intermediate with aqueous hydrochloric acid to yield the natural product, (+)-coronafacic acid (5).[14] This example highlights the utility of the ketal as a robust protecting group that can be removed under conditions that also effect another desired transformation, thereby increasing the efficiency of the synthesis.



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Caption: Final deprotection step in the total synthesis of (+)-coronafacic acid.[14]

Conclusion

1,1-Dimethoxycyclopentane is a valuable reagent in organic synthesis, primarily serving as a stable and reliable protecting group for the cyclopentanone carbonyl. Its ease of formation and removal, coupled with its stability to a wide range of reagents, makes it an important tool for multi-step syntheses of complex molecules, including natural products relevant to drug discovery. The protocols and data presented in this guide are intended to provide researchers with the necessary information for the effective utilization of this compound in their work.



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